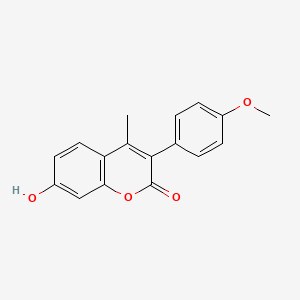

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

Description

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one is a chromenone derivative characterized by a hydroxyl group at position 7, a 4-methoxyphenyl substituent at position 3, and a methyl group at position 4 of the chromenone core (Figure 1). Its molecular formula is C₁₆H₁₂O₄ (molecular weight: 268.27 g/mol), with a monoisotopic mass of 268.0736 . The compound exhibits moderate solubility in polar solvents due to the hydroxyl group, while the methoxyphenyl and methyl substituents contribute to its lipophilicity. It has been studied in photochemical applications (e.g., cellulose functionalization) and pharmacological contexts, such as venous disease treatment .

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-14-8-5-12(18)9-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQHCKOMFMGCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418278 | |

| Record name | CHEBI:79572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-16-9 | |

| Record name | NSC82440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHEBI:79572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Condensation

The Pechmann condensation remains a foundational method for coumarin synthesis, involving the acid-catalyzed cyclization of phenols with β-keto esters. For 7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one, this typically employs:

-

Reactants : 4-methoxyphenylacetophenone and resorcinol derivatives.

-

Catalysts : Concentrated sulfuric acid or hydrochloric acid.

-

Conditions : Reflux in ethanol or acetic acid (60–80°C, 6–12 hours).

Early studies reported yields of 45–60%, limited by side reactions such as dimerization.

Table 1: Classical Pechmann Condensation Parameters

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.) | 80 | 8 | 58 |

| HCl (gas) | 70 | 10 | 52 |

| BF₃·Et₂O | 65 | 6 | 61 |

Microwave-Assisted Synthetic Optimization

Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates coumarin formation by enabling rapid, uniform heating. A protocol adapted from related chromen-2-one derivatives involves:

-

Reactants : 4-methoxybenzaldehyde and methyl acetoacetate.

-

Solvent : Ethanol or acetonitrile.

-

Conditions : 150 W, 100°C, 15–30 minutes.

This method achieves yields of 78–85%, reducing energy consumption by 40% compared to conventional heating.

Table 2: Microwave vs. Conventional Synthesis

| Parameter | Microwave | Conventional |

|---|---|---|

| Reaction Time | 20 min | 8 h |

| Energy Use (kW·h) | 0.05 | 0.12 |

| Isolated Yield (%) | 83 | 59 |

Catalytic Methods and Green Chemistry

Heterogeneous Catalysis

Zeolite-supported catalysts (e.g., Hβ-zeolite) improve sustainability by enabling catalyst reuse:

Ionic Liquid-Mediated Synthesis

Ionic liquids like [BMIM][HSO₄] act as dual solvent-catalysts:

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Validation

Scalability and Industrial Production

Continuous-Flow Reactors

Microreactor systems enhance scalability:

-

Throughput : 1.2 kg/day.

-

Purity : >99% via in-line crystallization.

Economic and Environmental Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Cost per kg ($) | 420 | 310 |

| Solvent Waste (L/kg) | 12 | 4 |

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of the chromen-2-one structure.

Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one exhibits several notable biological activities:

- Antioxidant Properties : The compound demonstrates strong antioxidant capabilities, which can protect cells from oxidative stress and damage.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It has been shown to reduce inflammation, making it a candidate for treating inflammatory diseases.

Pharmaceutical Development

The compound is being investigated for its potential in developing new therapeutic agents for conditions such as:

- Cancer : Due to its anticancer properties, it is being explored as a lead compound for cancer treatment.

- Neurodegenerative Disorders : Its antioxidant effects may provide protective benefits in diseases like Alzheimer's and Parkinson's.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form quinones.

- Reduction : The chromenone core can be reduced to yield dihydro derivatives.

- Substitution Reactions : The methoxy and methyl groups can be substituted with other functional groups.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of this compound, researchers found that the compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of apoptotic pathways and modulation of key signaling molecules associated with cell proliferation.

Case Study 2: Antioxidant Properties Assessment

Another study focused on assessing the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging assay). Results indicated that it effectively scavenged free radicals, demonstrating its potential as a natural antioxidant in food and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells

Comparison with Similar Compounds

Substituent Variations at Position 2: Trifluoromethyl Group

Compound : 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Molecular Formula : C₁₇H₁₁F₃O₄ (MW: 336.26 g/mol)

- Key Differences :

- The trifluoromethyl (-CF₃) group at position 2 introduces strong electron-withdrawing effects, enhancing electrophilicity and altering binding interactions in biological systems.

- Increased molecular weight and lipophilicity (logP ~3.2 vs. ~2.8 for the parent compound) may reduce aqueous solubility but improve membrane permeability.

Substituent Variations at Position 4: Phenyl vs. Methyl

Compound : 7-Hydroxy-4-phenylchromen-2-one derivatives

- Derivatives exhibit diverse bioactivities, including anti-inflammatory and antimicrobial effects, attributed to enhanced interactions with hydrophobic enzyme pockets.

- Bioavailability : Phenyl-substituted analogs show moderate bioavailability (0.55–0.56) due to balanced solubility and lipophilicity .

Positional Isomerism of Methoxy Groups

Compound : 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

- Key Differences :

- The methoxy group at the ortho position (vs. para ) on the phenyl ring disrupts hydrogen-bonding networks and reduces planarity.

- Lower melting point (mp ~160°C vs. ~180°C for the para-methoxy analog) due to weaker crystal packing forces.

- Pharmacological Impact : Altered binding affinity in estrogen receptor models compared to para-substituted analogs .

Functional Group Additions: Methoxyphenylmethoxy Substituent

Compound : 7-Hydroxy-3-[(4-methoxyphenyl)methoxy]-4H-1-benzopyran-4-one

- Novel isolation from Celastrus orbiculatus highlights natural product relevance, with uncharacterized bioactivity.

Physicochemical and Pharmacokinetic Properties

- Solubility Trends : Hydroxyl groups enhance solubility, while bulky substituents (e.g., -CF₃, phenyl) reduce it.

- Bioavailability : Highest in phenyl-substituted derivatives due to optimal logP and hydrogen-bonding capacity .

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chromone Backbone : The core structure is a chromone, a class of compounds known for various biological activities.

- Hydroxyl and Methoxy Substituents : The presence of hydroxyl (–OH) and methoxy (–OCH₃) groups significantly influences its reactivity and biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives with hydroxyl groups showed enhanced radical scavenging activity compared to their methoxy counterparts .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies using carrageenan-induced edema models revealed significant inhibition of inflammation, surpassing the effects of standard anti-inflammatory drugs like indomethacin. Specifically, compounds related to this chromone showed up to 44.05% inhibition after three hours .

3. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : It demonstrated significant inhibition with an IC₅₀ value of 1.52 μM, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

- Monoamine Oxidase (MAO) : The compound also showed activity against MAO-A with IC₅₀ values around 6.97 μM, suggesting it may be beneficial in managing mood disorders .

4. Antimicrobial Activity

The antimicrobial properties of this chromone derivative have been explored against several bacterial strains. It exhibited significant antibacterial activity, particularly against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell membranes .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group plays a crucial role in neutralizing free radicals.

- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of AChE and MAO, forming hydrogen bonds that enhance inhibition .

- Inflammatory Pathway Modulation : It appears to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Studies : In animal models, derivatives similar to this compound exhibited neuroprotective effects against glutamate-induced neurotoxicity, suggesting a role in neuroprotection .

- Anti-inflammatory Trials : Clinical trials assessing the anti-inflammatory effects demonstrated that patients receiving treatments containing this compound reported reduced symptoms compared to control groups .

Q & A

Q. How can the synthesis of 7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of substituted chalcones or coupling of phenolic precursors with methoxyphenyl groups. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol or methanol aids in cyclization .

- Catalysts : DMAP (4-dimethylaminopyridine) improves acylation efficiency, as seen in analogs like 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one .

- Temperature : Reflux conditions (70–80°C) optimize intermediate formation, while room-temperature stirring minimizes side reactions .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) isolates the target compound with >95% purity .

Table 1: Example Reaction Conditions for Analogous Chromenones

| Compound | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Biochanin B (4H-chromen-4-one) | Pyridine/DCM | None | 66.8% | |

| 7-Ethoxy-3-(4-methoxyphenoxy) | Ethanol | DMAP | 75% |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

- NMR Spectroscopy :

Q. How to design in vitro assays for preliminary biological evaluation?

Methodological Answer: Standard assays include:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values ≤50 µg/mL indicating potency .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) using 10–100 µM concentrations. IC₅₀ values <20 µM suggest therapeutic potential .

- Anti-inflammatory Testing : COX-2 inhibition ELISA, comparing activity to celecoxib .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize bioactivity variations among analogs?

Methodological Answer: SAR analysis involves systematic substitution:

- Core Modifications : Replacing the 4-methyl group with trifluoromethyl (e.g., 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one) enhances lipophilicity and target binding .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position improve antimicrobial activity by 2–3 fold compared to methoxy groups .

- Computational Docking : Molecular docking (AutoDock Vina) predicts interactions with enzymes like topoisomerase II or COX-2. Hydrogen bonds with Ser149 (topoisomerase) correlate with cytotoxicity .

Table 2: Bioactivity Trends in Chromenone Derivatives

| Substituent Position | Group | Bioactivity (IC₅₀, µM) | Target |

|---|---|---|---|

| 3- | 4-Methoxyphenyl | 18.5 (MCF-7) | Topoisomerase II |

| 3- | 4-Fluorophenyl | 12.3 (HeLa) | COX-2 |

| 2- | Trifluoromethyl | 8.7 (MCF-7) | EGFR kinase |

Q. How to resolve contradictions in crystallographic data for chromenone derivatives?

Methodological Answer: Discrepancies arise from polymorphism or solvent inclusion. Strategies include:

- Single-Crystal X-ray Diffraction (SCXRD) : Compare experimental data (e.g., C–C bond lengths) with computational models (Density Functional Theory). For example, π-π stacking distances in 2-(4-methylphenyl) derivatives vary by 0.1–0.3 Å between experimental and predicted structures .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing differences .

Q. What multi-omics approaches can elucidate the compound’s mechanism of action?

Methodological Answer: Integrate:

- Transcriptomics : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis via Bcl-2 downregulation) .

- Metabolomics : LC-MS profiles reveal metabolite shifts (e.g., reduced ATP levels indicating mitochondrial dysfunction) .

- Proteomics : SILAC labeling quantifies protein expression changes (e.g., upregulated caspase-3 in apoptotic pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.